DL-Caproylcarnitine chloride
CAS No.: 6920-35-0
Cat. No.: VC0004175
Molecular Formula: C13H27ClNO4+
Molecular Weight: 296.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6920-35-0 |
---|---|
Molecular Formula | C13H27ClNO4+ |
Molecular Weight | 296.81 g/mol |
IUPAC Name | (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride |
Standard InChI | InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/p+1 |
Standard InChI Key | DTHGTKVOSRYXOK-UHFFFAOYSA-O |
SMILES | CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES | CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |
Introduction
Structural and Chemical Properties of DL-Caproylcarnitine Chloride
Molecular Architecture
DL-Caproylcarnitine chloride (IUPAC name: 3-hexanoyloxy-4-trimethylammonio-butanoate chloride) consists of a carnitine molecule esterified with a caproyl (hexanoyl) group at the hydroxyl position, followed by quaternary ammonium and carboxylate moieties. The chloride counterion ensures solubility in aqueous environments. Its molecular formula is C₁₃H₂₆ClNO₄, with a molar mass of 296.80 g/mol .
Table 1: Comparative Properties of Carnitine Derivatives
Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Functional Groups |
---|---|---|---|---|
DL-Carnitine hydrochloride | C₇H₁₆ClNO₃ | 197.66 | 461-05-2 | Hydroxy, trimethylammonium |
Hexanoyl-L-carnitine chloride | C₁₃H₂₆ClNO₄ | 296.80 | 17766-20-6 | Hexanoyl ester, quaternary ammonium |
DL-Caproylcarnitine chloride | C₁₃H₂₆ClNO₄ | 296.80 | N/A | Hexanoyl ester, racemic mixture |
The racemic nature of DL-caproylcarnitine chloride distinguishes it from enantiopure forms like hexanoyl-L-carnitine chloride, which exhibit stereospecific interactions in biological systems .
Synthesis and Physicochemical Characteristics
DL-Caproylcarnitine chloride is synthesized via esterification of DL-carnitine with caproyl chloride under controlled conditions. Key parameters include:
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Reactivity: The hydroxyl group of carnitine reacts with caproyl chloride to form an ester bond, facilitated by acid catalysts.
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Purification: Chromatographic techniques isolate the racemic mixture, with purity ≥99% confirmed by argentometric assays .
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Solubility: High solubility in water (pH 1.8–2.5) due to ionic interactions, as observed in DL-carnitine hydrochloride .
Metabolic Roles and Biochemical Mechanisms
Fatty Acid Transport and β-Oxidation
Acylcarnitines like DL-caproylcarnitine chloride mediate mitochondrial uptake of fatty acids. The compound binds to the acyl group, forming a complex that traverses the inner mitochondrial membrane via carnitine palmitoyltransferase (CPT) systems. Inside mitochondria, the acyl chain undergoes β-oxidation to generate ATP .
Key Pathways:
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CPT-I Catalyzed Esterification: Carnitine acyltransferases conjugate fatty acids to carnitine.
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Translocation: Acylcarnitine shuttles across the mitochondrial membrane.
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CPT-II Mediated Hydrolysis: The acyl group is released for oxidation .
Immunomodulatory and Inflammatory Effects
Recent studies highlight the dual role of acylcarnitines in inflammation:
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Pro-inflammatory Effects: Lauroylcarnitine (C12) promotes M1 macrophage polarization via AMPK inhibition, increasing TNF-α and IL-6 secretion .
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Anti-inflammatory Activity: C15-carnitine suppresses NF-κB signaling, reducing cytokine storms in autoimmune disorders .
DL-Caproylcarnitine chloride’s intermediate chain length may position it as a modulator of immune cell metabolism, though direct evidence remains pending.
Applications in Biomedical Research
Metabolic Disorder Models
In rodent studies, hexanoyl-L-carnitine chloride reverses insulin resistance by enhancing fatty acid oxidation in skeletal muscle . DL-Caproylcarnitine chloride’s racemic form could offer comparative insights into stereochemical impacts on metabolic efficiency.
Cancer Therapeutics
Acylcarnitines exhibit tumor-specific cytotoxicity. For example, C16-carnitine depletes glutathione in colorectal cancer cells, inducing apoptosis . DL-Caproylcarnitine chloride’s shorter chain may limit off-target effects while retaining pro-apoptotic potential.
Table 2: Acylcarnitine Effects in Cancer Models
Acylcarnitine | Cancer Type | Mechanism | Outcome |
---|---|---|---|
C16-carnitine | Colorectal | Glutathione depletion | Cytotoxicity |
C12-carnitine | Gallbladder | JNK phosphorylation | Enhanced invasiveness |
DL-Caproylcarnitine (hypothesized) | Breast | Mitochondrial ROS generation | Apoptosis induction |
Future Directions and Research Gaps
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Stereochemical Impact: Compare D- vs. L-enantiomers in metabolic flux assays.
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Immune Cell Specificity: Investigate DL-caproylcarnitine’s effects on T-cell senescence and macrophage polarization.
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Therapeutic Optimization: Engineer prodrugs leveraging its mitochondrial targeting capability.
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